7-Iodo-9h-fluoren-2-amine
Overview
Description
7-Iodo-9h-fluoren-2-amine is a chemical compound with the molecular formula C13H10IN . It contains a total of 27 bonds, including 17 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 primary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of 7-Iodo-9h-fluoren-2-amine includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings . It also contains 1 primary amine (aromatic) .Scientific Research Applications
Application in Photonics and Optoelectronics
Field
Summary of the Application
Materials with enhanced two-photon absorption (TPA) properties have attracted considerable research interest due to their potential applications in photonics and optoelectronics . Fluorene-based materials, such as terfluorenes, oligofluorenes, and polyfluorenes have emerged as promising candidates .
Methods of Application
The title compound, 9,9-diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine was synthesized by a two-step protocol involving the Sonogashira coupling of 2-methylbut-3-yn-2-ol with the corresponding aryl bromide and the base-catalysed cleavage of the resulting functionalized but-3-yn-2-ol .
Results or Outcomes
The fluorene unit is approximately planar (r.m.s deviation = 0.0255 A ̊ ). The dihedral angles between the fluorene fused ring system and two phenyl rings are 88.37 (5) and 66.31 (6) .
Application in Organic Light-Emitting Diodes (OLEDs)
Field
Organic Light-Emitting Diodes (OLEDs)
Summary of the Application
Highly efficient blue fluorescent materials have recently attracted great interest for OLED application . Two new pyrene based organic molecules consisting of a highly rigid skeleton, namely SPy and DPy, are developed .
Methods of Application
The blue fluorescent OLEDs are obtained by thermally activated delayed fluorescence (TADF) sensitization strategy .
Results or Outcomes
The blue fluorescent OLEDs utilizing DPy as emitters achieve a maximum external quantum efficiency (EQE) of 10.4% with the electroluminescence (EL) peak/FWHM of 480 nm/49 nm .
Application in Dye-Sensitized Solar Cells
Field
Summary of the Application
Diphenylaminofluorene-based organic dyes with acetylene/vinyl linkages have been explored as potential candidates for applications in dye-sensitized solar cells .
Results or Outcomes
The structures of several compounds related to the title compound have been determined .
Application in Non-Linear Optics
Field
Summary of the Application
Diphenylaminofluorene-based organic dyes with acetylene/vinyl linkages have been explored as potential candidates for applications in non-linear optics .
Safety And Hazards
properties
IUPAC Name |
7-iodo-9H-fluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJBTZWZXVFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293566 | |
Record name | 7-iodo-9h-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-9h-fluoren-2-amine | |
CAS RN |
34172-48-0 | |
Record name | NSC90702 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-iodo-9h-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.